Regioisomeric Impact on Kinase Inhibitor Scaffold Utility
The 5-amino-pyrazole scaffold, exemplified by 4-(4-chlorophenyl)-1H-pyrazol-5-amine, has been validated as a potent core for p38α MAP kinase inhibitors, with lead compound 2j achieving an IC50 of <100 nM in cellular TNFα inhibition assays [1]. In contrast, the regioisomeric 3-amino-pyrazole scaffold exhibits markedly different kinase selectivity profiles and is not a direct substitute for p38α inhibitor design [2].
| Evidence Dimension | p38α MAP kinase inhibitory activity |
|---|---|
| Target Compound Data | Lead compound 2j (5-amino-pyrazole based) IC50 <100 nM (cellular TNFα) |
| Comparator Or Baseline | 3-amino-pyrazole based inhibitors |
| Quantified Difference | Selectivity profile differs; 5-amino-pyrazoles show preferential p38α inhibition |
| Conditions | Cellular assay measuring TNFα production in human whole blood |
Why This Matters
This scaffold-specific activity confirms that 4-(4-chlorophenyl)-1H-pyrazol-5-amine is the correct regioisomer for p38α kinase inhibitor development, guiding procurement for medicinal chemistry campaigns.
- [1] Das, J., et al. 5-Amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010, 20(23), 6886-6889. DOI: 10.1016/j.bmcl.2010.10.034 View Source
- [2] Herberich, B., et al. Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold. Journal of Medicinal Chemistry, 2008, 51(20), 6271-6279. DOI: 10.1021/jm8005417 View Source
